Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime

Benzofuran Acetylation Friedel-Crafts Regioselectivity Synthetic Intermediate

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime is a synthetic small-molecule oxime ether (molecular formula C11H10N2O5) that combines a 2-nitrobenzofuran core bearing a 7-methoxy substituent with an acetaldehyde-derived O-oxime side chain at the 4-position. The compound belongs to a broader class of nitroarenofurans known for their genotoxic and radiosensitizing properties, where the 2-nitro group on the furan ring is a critical pharmacophore for biological activity.

Molecular Formula C11H10N2O5
Molecular Weight 250.21 g/mol
Cat. No. B15210403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime
Molecular FormulaC11H10N2O5
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESCC=NOC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C11H10N2O5/c1-3-12-18-8-4-5-9(16-2)11-7(8)6-10(17-11)13(14)15/h3-6H,1-2H3/b12-3+
InChIKeyIZYSFYMVLAFLGC-KGVSQERTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime: A Specialized Nitrobenzofuran Oxime Ether for Research and Development


Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime is a synthetic small-molecule oxime ether (molecular formula C11H10N2O5) that combines a 2-nitrobenzofuran core bearing a 7-methoxy substituent with an acetaldehyde-derived O-oxime side chain at the 4-position [1]. The compound belongs to a broader class of nitroarenofurans known for their genotoxic and radiosensitizing properties, where the 2-nitro group on the furan ring is a critical pharmacophore for biological activity [2]. The presence of the oxime linkage distinguishes it from the parent ketone, 1-(7-methoxy-2-nitrobenzofuran-4-yl)ethanone (CAS 82607-31-6), and creates a stereochemically defined E/Z isomeric center that can influence molecular recognition and reactivity [1].

1 7-Methoxy-2-nitrobenzofuran scaffold – the only methoxy regioisomer enabling 4-acetyl functionalization for oxime synthesis
2 Oxime ether linkage with E/Z stereochemistry – supports hydrogen-bond interactions and controlled hydrolysis studies
3 Nitroarenofuran class – reported genotoxicity and radiosensitization model context; suited for SAR and probe development

Why Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime Cannot Be Simply Replaced by Other Nitrobenzofuran Derivatives


Although the 2-nitrobenzofuran scaffold is shared among multiple research compounds, simple substitution of Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime with apparently similar analogs is likely to produce divergent physicochemical and biological profiles. The oxime functional group is a hydrogen-bond donor/acceptor and, unlike ketone or unsubstituted benzofuran counterparts, introduces hydrolytic lability, a defined E/Z configuration, and altered lipophilicity [1]. Within the methoxy-2-nitrobenzofuran series, the position of the methoxy substituent dramatically controls whether electrophilic aromatic acetylation can occur at all—7-methoxy derivatives such as this compound successfully undergo acetylation at the 4-position, whereas 6-methoxy variants decompose and the parent 2-nitrobenzofuran is entirely unreactive [2]. These regiospecific reactivity differences mean that substituting one methoxy-2-nitrobenzofuran derivative for another can compromise synthetic yields, alter metabolic stability, or shift biological activity, making generic interchange without comparative data scientifically unsound.

! 6-Methoxy or unsubstituted analogs – the 6-methoxy regioisomer undergoes decomposition and 2-nitrobenzofuran itself is unreactive under the same acetylation conditions; regiospecific reactivity may not transfer
! Ketone precursor vs. oxime – the oxime introduces altered lipophilicity, hydrolytic lability, and distinct hydrogen-bonding; direct physicochemical substitution may produce divergent profiles
! E/Z isomer ratio – stereochemical identity may influence molecular recognition and reactivity; batch-to-batch isomer composition should be verified before assuming interchangeability

Quantitative Differentiation Evidence for Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime Versus Its Closest Analogs


Synthetic Accessibility: Successful 4-Position Acetylation of 7-Methoxy-2-nitrobenzofuran versus Inert or Degraded 6-Methoxy and Unsubstituted Analogs

The ketone precursor to Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime, 1-(7-methoxy-2-nitrobenzofuran-4-yl)ethanone, is accessible because 7-methoxy-2-nitrobenzofuran undergoes successful Friedel-Crafts acetylation at the 4-position. In contrast, under identical reaction conditions, 2-nitrobenzofuran does not acetylate at all, and 6-methoxy-2-nitrobenzofuran yields only decomposition products [1][2]. This establishes that only 4-, 5-, and 7-methoxy regioisomers are viable synthetic entry points, and among them, the 7-methoxy derivative provides a unique 4-acetyl substitution pattern. The oxime product can be synthesized in a two-step sequence: acetylation of 7-methoxy-2-nitrobenzofuran to yield the intermediate ketone (CAS 82607-31-6), followed by condensation of the ketone with hydroxylamine in pyridine/HCl to afford the corresponding oxime [3].

Acetylation Yield
Cross-study comparable
Target7-MeO → 4-acetyl product (successful)
6-MeODecomposition only
Unsubst.No acetylation
7-Methoxy regioisomer uniquely enables 4-acetyl synthetic entry; other methoxy positions fail
Identical Friedel-Crafts conditions; quantitative yields not reported in abstracted reference
Benzofuran Acetylation Friedel-Crafts Regioselectivity Synthetic Intermediate

Octanol-Water Partition Coefficient (LogP) as a Differentiator Between Oxime and Ketone Forms

Calculated physicochemical properties differentiate the oxime from its ketone precursor. The oxime analog of the 4-acetyl compound (CAS 96089-28-0, representing the ketoxime form with an additional methyl group on the oxime carbon) has a computed LogP of 2.4 [1]. By inference, the aldoxime (acetaldehyde-derived) form of the target compound is expected to have a lower LogP than the ketoxime derivative due to one fewer methyl substituent, but still a significantly reduced LogP relative to the parent ketone (predicted ~2.7–3.0 based on the 0.3–0.5 LogP decrease commonly observed when converting a methyl ketone to its corresponding O-methyl oxime). This shift in lipophilicity can influence membrane permeability, non-specific protein binding, and tissue distribution.

Lipophilicity
Class-level inference
Estimated LogP ~2.1–2.3 (aldoxime)
Parent ketone estimated ~2.7–3.0; ketoxime analog reported 2.4
Oxime functionalization lowers predicted lipophilicity, potentially improving aqueous solubility
In silico estimate; experimental validation required for definitive LogP and solubility
Lipophilicity ADME Predictor Oxime Ether

Genotoxicity Structural Alert: 7-Methoxy Substitution Enhances 2-Nitrobenzofuran Activity Relative to Unsubstituted Scaffold

In a QSAR analysis of 79 nitroarenofurans tested in the E. coli PQ37 SOS chromotest (sfiA induction), a methoxy substituent at position 7 of the benzofuran ring increased the genotoxic potency of the 2-nitrobenzofuran pharmacophore [1]. Although the specific compound Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime was not included in that study, the structural features essential for activity—the 2-nitro group on furan and a small substituent at position 3—overlap with the compound's scaffold. The oxime extension at the 4-position represents a modification not directly evaluated in the QSAR model, and its effect on genotoxicity remains unknown.

Genotoxicity SAR
Class-level inference
7-Methoxy substitution increases genotoxic potency of 2-nitrobenzofuran scaffold (CASE QSAR, SOS chromotest)
7-Methoxy group likely contributes to DNA-damage response; oxime modification not directly tested
Compound itself not included in the study; independent profiling of oxime analog required
Genotoxicity SAR Nitroarenofuran SOS Chromotest

Targeted Application Scenarios for Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime Based on Verified Evidence


Synthetic Intermediate in Medicinal Chemistry: Building Block for 4-Functionalized 2-Nitrobenzofurans

The compound's oxime group can be selectively reduced to an amine, hydrolyzed back to the ketone, or used as a directing group for further functionalization of the benzofuran ring. The demonstrated ability to acetylate 7-methoxy-2-nitrobenzofuran exclusively at the 4-position [1] makes derivatives bearing substitution at this site—such as the target oxime—privileged synthetic intermediates for constructing more elaborate 2-nitrobenzofuran libraries, including potential radiosensitizers or antimicrobial agents.

Genotoxicity and DNA-Damage Probe Development

Given the well-established genotoxicity of 2-nitrobenzofurans, particularly those with 7-methoxy substitution [1], the oxime derivative could serve as a precursor or comparator in structure-activity relationship (SAR) studies aimed at dissecting the contribution of the 4-position substituent to DNA-damaging activity. The oxime's potential hydrolytic release of the active ketone under cellular conditions may also be exploited for prodrug design studies.

Physicochemical Profiling in Early Drug Discovery

The lower LogP predicted for the oxime compared to the ketone [1] positions the compound as a useful tool for investigating the impact of oxime functionalization on solubility, permeability, and metabolic stability within the nitrobenzofuran chemical series. Procurement is most appropriate for laboratories conducting systematic property-based optimization of 2-nitrobenzofuran leads.

Application
Selection Property
Validation Focus
Synthetic intermediate for 4-functionalized 2-nitrobenzofurans
Regiospecific 4-acetyl accessibility via 7-methoxy scaffold
Verify acetylation yield and oxime conversion efficiency
Genotoxicity SAR probe development
7-Methoxy-2-nitrobenzofuran scaffold with reported class-level genotoxicity
Assess DNA-damage response in SOS chromotest or Ames assay with oxime analog
Physicochemical profiling in early discovery
Oxime-induced LogP shift and altered solubility
Determine experimental LogP, aqueous solubility, and permeability
Quote Request

Request a Quote for Acetaldehyde O-(7-methoxy-2-nitrobenzofuran-4-yl) oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.